(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
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Description
“(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 1875060-55-1 . It has a molecular weight of 223.25 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine rings . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or they can be functionalized if preformed . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H14FNO2/c1-16-11-8-9 (13)4-5-10 (11)12 (15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 223.25 .Future Directions
The pyrrolidine ring, a key component of “(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone”, is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUUPRNJRNKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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